5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride
Overview
Description
5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as chlorobenzoic acids. It is characterized by the presence of an aminomethyl group (-CH2-NH2) attached to the benzene ring, along with a chlorine atom and a carboxylic acid group (-COOH). This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzoic acid as the starting material.
Aminomethylation Reaction: The aminomethylation step involves the reaction of 2-chlorobenzoic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting 5-(Aminomethyl)-2-chlorobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified through crystallization and filtration to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and amides.
Substitution Products: Various substituted chlorobenzoic acids and aminobenzoic acids.
Scientific Research Applications
5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering biochemical reactions.
Proteins: It may bind to specific proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with the amino group at a different position on the benzene ring.
2-Chlorobenzoic acid: Lacks the aminomethyl group.
5-(Aminomethyl)indole: Similar aminomethyl group but with an indole ring instead of a benzene ring.
Uniqueness: 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its presence of both aminomethyl and chloro groups on the benzene ring makes it particularly versatile in synthetic chemistry.
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMTXMGSPYAJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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